molecular formula C19H19ClN2O2S2 B2892557 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-1-(m-tolyl)methanesulfonamide CAS No. 1421522-07-7

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-1-(m-tolyl)methanesulfonamide

Cat. No. B2892557
CAS RN: 1421522-07-7
M. Wt: 406.94
InChI Key: GZITYOOJNMPCFN-UHFFFAOYSA-N
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Description

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H19ClN2O2S2 and its molecular weight is 406.94. The purity is usually 95%.
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Scientific Research Applications

Structural Study and Supramolecular Assembly

Research on nimesulidetriazole derivatives, closely related to the compound of interest, emphasizes the impact of substitution on supramolecular assembly. These studies provide insights into how modifications in chemical structure can influence molecular interactions and assembly, suggesting potential applications in materials science and drug design. The detailed analysis of intermolecular interactions through Hirshfeld surfaces and 2D fingerprint plots reveals the significance of hydrogen bonding in forming cyclic and polymeric structures (Dey et al., 2015).

Synthesis and Chemical Reactivity

The synthesis of various methanesulfonamide derivatives showcases the versatility of these compounds in chemical reactions, including ring openings and the formation of complex molecules. This highlights the potential for utilizing such compounds in synthetic organic chemistry and the development of novel pharmaceuticals. The methodologies developed for these syntheses are critical for expanding the toolkit available to chemists for creating new compounds with specific properties (Upadhyaya et al., 1997).

Biological Activity and Methane Biosynthesis

The preparation and activity of coenzyme M analogues in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum demonstrate the biological relevance of sulfonamide derivatives. This research could inform studies on methane biosynthesis and the role of various analogues in enzymatic reactions, potentially impacting bioenergy production and understanding of microbial metabolism (Gunsalus et al., 1978).

properties

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2S2/c1-13-6-5-7-15(10-13)12-26(23,24)21-11-18-14(2)22-19(25-18)16-8-3-4-9-17(16)20/h3-10,21H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZITYOOJNMPCFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2=C(N=C(S2)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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